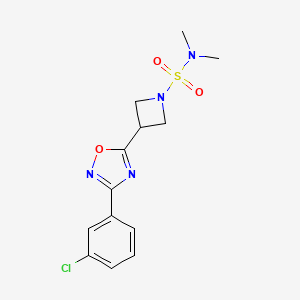

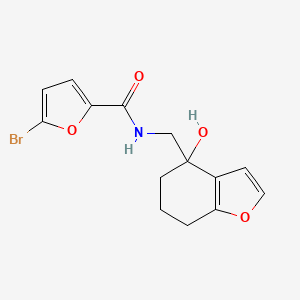

![molecular formula C9H18O2 B2546905 [2-(Propan-2-yl)oxan-4-yl]methanol CAS No. 1461707-44-7](/img/structure/B2546905.png)

[2-(Propan-2-yl)oxan-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the addition of alcohols to butenolides under irradiation, as described in the photocatalyzed addition of alcohols to 5-substituted 2,5-dihydrofuran-2-ones. This process is regiospecific and highly stereocontrolled, leading to the formation of photoadducts with methanol . Although “[2-(Propan-2-yl)oxan-4-yl]methanol” is not specifically mentioned, the principles of regiospecific addition and stereocontrol are relevant to its potential synthesis.

Molecular Structure Analysis

The molecular structure of alcohols like methanol and propan-2-ol is characterized by the presence of a hydroxyl group, which is key to their reactivity and interactions. In the context of clathrate hydrate formation, methanol is known to hydrogen bond to water, which is an important aspect of its molecular structure and reactivity .

Chemical Reactions Analysis

Methanol's ability to hydrogen bond to water is significant in its role as a thermodynamic inhibitor of clathrate hydrate formation. The competitive binding of methanol and propane for water suggests that methanol's hydroxyl hydrogen is donated to water, inhibiting the interaction between water and propane . This is a specific example of how the molecular structure of methanol influences its chemical reactivity.

Physical and Chemical Properties Analysis

The physical properties of alcohols are influenced by their ability to form hydrogen bonds. For instance, the excess molar volumes and viscosities of binary mixtures of alcohols, including methanol and propan-2-ol, have been studied, providing data on densities and viscosities at 298.15 K and atmospheric pressure . These properties are indicative of the association between alcohol molecules and between alcohol and other compounds like 4-methylpyridine. Additionally, the structural study of molecular models of liquid methanol, ethanol, and 1-propanol reveals the importance of hydrogen bonding in the formation of molecular aggregates .

Wissenschaftliche Forschungsanwendungen

Methanol in Scientific Research

Toxicokinetics of Methanol Exposure

Research on the toxicokinetics of methanol has provided insights into its metabolism and effects on human health. Studies have shown that methanol's toxicity is primarily due to its metabolism into toxic metabolites such as formaldehyde and formic acid, which can cause metabolic acidosis, ocular toxicity, and neurological damage. The relative uptake of methanol during exposure and its distribution in biological fluids like blood, urine, and saliva have been studied to understand its kinetics and potential for causing health issues (Ernstgård, Shibata, & Johanson, 2005).

Clinical Management of Methanol Poisoning

The clinical management of methanol poisoning involves prompt diagnosis and the administration of antidotes to prevent the formation of toxic metabolites. Fomepizole, an inhibitor of alcohol dehydrogenase, has been evaluated for its effectiveness in treating methanol poisoning, demonstrating its ability to inhibit the formation of toxic metabolites and facilitate the resolution of metabolic acidosis. This therapeutic approach has shown promise in preserving visual acuity and preventing death from methanol toxicity (Brent et al., 2001).

Safety and Hazards

The safety information for “[2-(Propan-2-yl)oxan-4-yl]methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

(2-propan-2-yloxan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)9-5-8(6-10)3-4-11-9/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOJKZIRFDRORU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

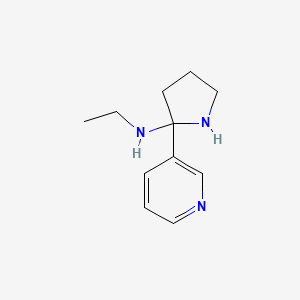

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)

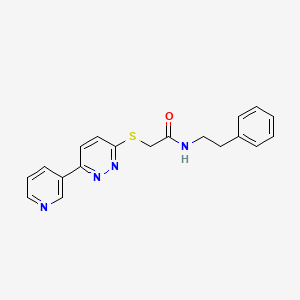

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)

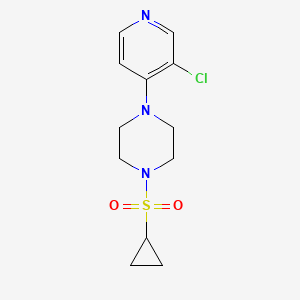

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)

![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)